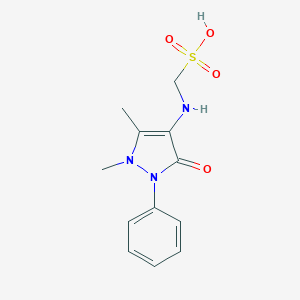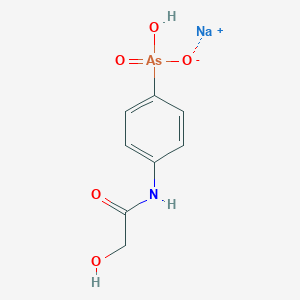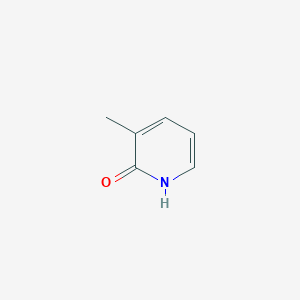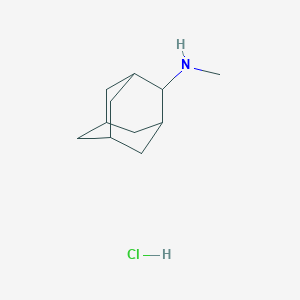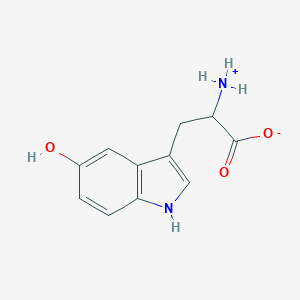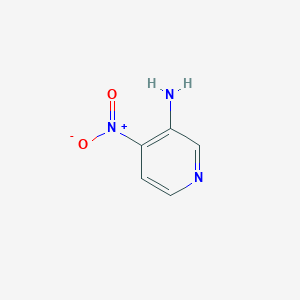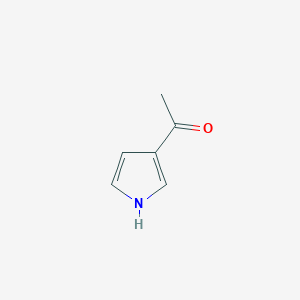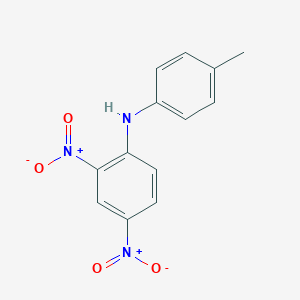
N-(4-Methylphenyl)-2,4-dinitroaniline
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity and stability .科学的研究の応用
Synthesis and Energetic Properties : The paper by Klapötke, Preimesser, and Stierstorfer (2015) discusses the synthesis of related dinitrophenol compounds and their properties, which could be relevant in the context of N-(4-Methylphenyl)-2,4-dinitroaniline's synthesis and application in energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).
Microbial Metabolism : Laanio, Kearney, and Kaufman (1973) studied the microbial metabolism of related dinitroaniline compounds, which can be essential for understanding the environmental impact and degradation pathways of N-(4-Methylphenyl)-2,4-dinitroaniline (Laanio, Kearney, & Kaufman, 1973).
Environmental Monitoring : Krämer, Forster, and Kremmer (2008) developed enzyme-linked immunosorbent assays for sensitive analysis of related dinitroaniline compounds in water and soil, highlighting the compound's significance in environmental surveillance (Krämer, Forster, & Kremmer, 2008).
NMR and FTIR Studies : Gierczyk et al. (2000) conducted NMR and FTIR studies on 2,4-dinitroanilines, providing valuable data on the structural and chemical properties that may be relevant to N-(4-Methylphenyl)-2,4-dinitroaniline (Gierczyk et al., 2000).
Photosynthesis and Respiration Inhibition : Moreland, Farmer, and Hussey (1972) investigated the impact of substituted 2,6-dinitroaniline herbicides on chloroplast and mitochondrial activities, which might offer insights into the biological activity of N-(4-Methylphenyl)-2,4-dinitroaniline in similar contexts (Moreland, Farmer, & Hussey, 1972).
Meisenheimer Complexes : Crampton and Wilson (1980) explored the ionization of 2,4-dinitroaniline and its N-alkylated derivatives, contributing to understanding the chemical behavior of N-(4-Methylphenyl)-2,4-dinitroaniline (Crampton & Wilson, 1980).
Crystal Structure Analysis : Párkányi and Kălmăn (1984) conducted a crystal structure analysis of 2,6-dinitroaniline, offering comparative insights into the structural effects of nitro group placement, which is relevant for N-(4-Methylphenyl)-2,4-dinitroaniline (Párkányi & Kălmăn, 1984).
N-Nitration Study : Chen Chang-shui (2007) investigated the N-nitration of 2,4-dinitroaniline, which is relevant for understanding the chemical reactions involving N-(4-Methylphenyl)-2,4-dinitroaniline (Chen Chang-shui, 2007).
Safety And Hazards
特性
IUPAC Name |
N-(4-methylphenyl)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMAPTUJXBOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908319 | |
| Record name | N-(4-Methylphenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-2,4-dinitroaniline | |
CAS RN |
1033-01-8 | |
| Record name | NSC83167 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DINITRO-4'-METHYLDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




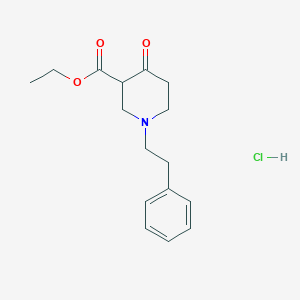
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
